molecular formula C23H32BrNO2 B1608504 4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide CAS No. 29978-16-3

4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide

Cat. No.: B1608504
CAS No.: 29978-16-3
M. Wt: 434.4 g/mol
InChI Key: CGGGGQNSARMICB-UHFFFAOYSA-N
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Description

4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide is a chemical compound with the molecular formula C23H32BrNO2 It is known for its unique structure, which includes a bromine atom, a dodecyl chain, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide typically involves the following steps:

    Amidation: The formation of the carboxamide group by reacting the brominated naphthalene with dodecylamine.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted naphthalenes, naphthoquinones, and carboxylic acids .

Scientific Research Applications

4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The dodecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide: Similar in structure but with variations in the alkyl chain length or substituents on the naphthalene ring.

    4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.

    4-Bromo-N-dodecyl-2-hydroxy-1-naphthalenecarboxamide: Similar but with the hydroxyl group in a different position on the naphthalene ring.

Uniqueness

The presence of the bromine atom, dodecyl chain, and hydroxyl group provides it with distinct chemical properties and reactivity .

Biological Activity

4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom, a long dodecyl chain, and a hydroxyl group attached to a naphthalene derivative. This unique combination of functional groups contributes to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed that the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This disruption can affect various cellular pathways, resulting in observed biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves blocking the biosynthesis of essential bacterial lipids .

Microbial Species Activity Method
Staphylococcus aureusInhibitionTurbidimetric method
Escherichia coliInhibitionTurbidimetric method
Candida albicansInhibitionTurbidimetric method

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies utilizing the Sulforhodamine B (SRB) assay demonstrated that certain derivatives possess significant cytotoxicity against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The results suggest that these compounds may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Cancer Cell Line IC50 (µM) Activity
MCF7 (breast cancer)15Cytotoxic
HeLa (cervical cancer)20Cytotoxic

Case Study 1: Antimicrobial Efficacy

A study conducted by Sharma et al. evaluated the antimicrobial efficacy of several derivatives related to this compound. The findings revealed that compounds with similar structural motifs exhibited significant inhibition against both bacterial and fungal pathogens, highlighting their potential as therapeutic agents in treating infections .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of naphthalene derivatives, including this compound. The study highlighted the compound's ability to induce apoptosis in cancer cells through modulation of the Bcl-2 family proteins, thereby promoting cell death in malignancies .

Properties

IUPAC Name

4-bromo-N-dodecyl-1-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32BrNO2/c1-2-3-4-5-6-7-8-9-10-13-16-25-23(27)20-17-21(24)18-14-11-12-15-19(18)22(20)26/h11-12,14-15,17,26H,2-10,13,16H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGGGQNSARMICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397617
Record name 4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29978-16-3
Record name 4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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